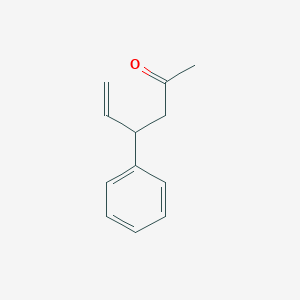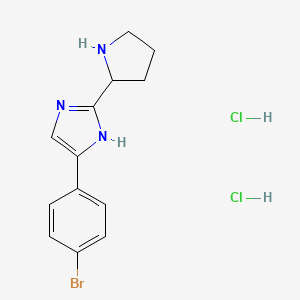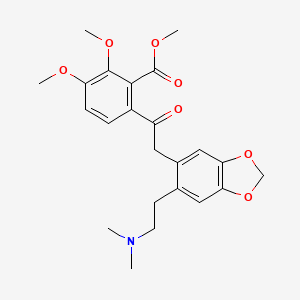
Methylhydrasteine methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylhydrasteine methyl ester is a chemical compound belonging to the ester family. Esters are organic compounds derived from carboxylic acids and alcohols. They are known for their pleasant odors and are often used in fragrances and flavorings. This compound, in particular, is synthesized through the esterification process, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methylhydrasteine methyl ester typically involves the reaction of hydrasteine with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction can be represented as follows:
Hydrasteine+MethanolAcid CatalystMethylhydrasteine Methyl Ester+Water
Common acid catalysts used in this reaction include sulfuric acid and hydrochloric acid. The reaction is usually performed at elevated temperatures to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety and reduces the risk of side reactions.
Análisis De Reacciones Químicas
Types of Reactions
Methylhydrasteine methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent carboxylic acid and alcohol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Alcohols in the presence of an acid or base catalyst.
Major Products Formed
Hydrolysis: Hydrasteine and methanol.
Reduction: Corresponding alcohol.
Transesterification: Different esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
Methylhydrasteine methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fragrances, flavorings, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of methylhydrasteine methyl ester involves its interaction with specific molecular targets and pathways. The ester group in the compound can undergo hydrolysis, releasing the active hydrasteine moiety, which can then interact with biological targets. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Methylhydrasteine methyl ester can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, they differ in their specific structures and properties. This compound is unique due to its specific hydrasteine moiety, which imparts distinct chemical and biological properties.
Similar Compounds
Ethyl Acetate: Commonly used as a solvent in organic synthesis and as a flavoring agent.
Methyl Butyrate: Known for its fruity odor and used in fragrances and flavorings.
Methyl Formate: Used as a solvent and in the production of formic acid.
Propiedades
Número CAS |
80243-94-3 |
|---|---|
Fórmula molecular |
C23H27NO7 |
Peso molecular |
429.5 g/mol |
Nombre IUPAC |
methyl 6-[2-[6-[2-(dimethylamino)ethyl]-1,3-benzodioxol-5-yl]acetyl]-2,3-dimethoxybenzoate |
InChI |
InChI=1S/C23H27NO7/c1-24(2)9-8-14-11-19-20(31-13-30-19)12-15(14)10-17(25)16-6-7-18(27-3)22(28-4)21(16)23(26)29-5/h6-7,11-12H,8-10,13H2,1-5H3 |
Clave InChI |
BVNJWCFAMUHSNK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC1=CC2=C(C=C1CC(=O)C3=C(C(=C(C=C3)OC)OC)C(=O)OC)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









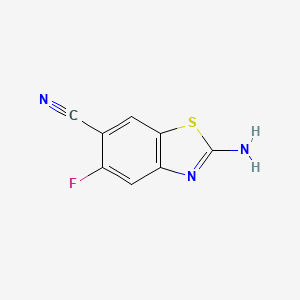
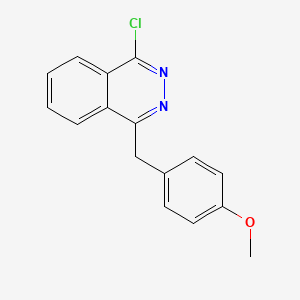
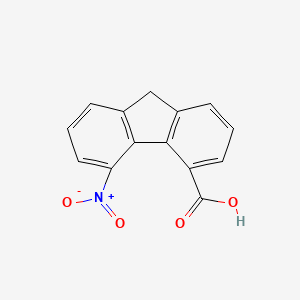
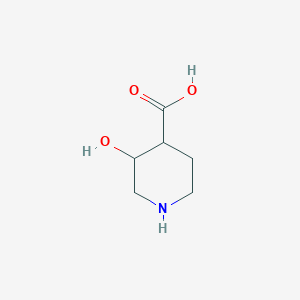
![Ethyl 4-[bis(2-chloroethyl)amino]-N-formylphenylalanyltryptophanate](/img/structure/B13994348.png)
